N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide
CAS No.: 1087788-45-1
Cat. No.: VC11983369
Molecular Formula: C11H10ClN3O
Molecular Weight: 235.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1087788-45-1 |
|---|---|
| Molecular Formula | C11H10ClN3O |
| Molecular Weight | 235.67 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]imidazole-1-carboxamide |
| Standard InChI | InChI=1S/C11H10ClN3O/c12-10-4-2-1-3-9(10)7-14-11(16)15-6-5-13-8-15/h1-6,8H,7H2,(H,14,16) |
| Standard InChI Key | XOOSGTFXIGLDJV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CNC(=O)N2C=CN=C2)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)CNC(=O)N2C=CN=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
N-[(2-Chlorophenyl)methyl]-1H-imidazole-1-carboxamide belongs to the imidazole carboxamide family, characterized by a five-membered aromatic ring containing two nitrogen atoms. The 2-chlorophenylmethyl group is attached to the carboxamide nitrogen, while the imidazole ring remains unsubstituted at other positions . Key physicochemical properties are summarized below:
The compound’s planar imidazole ring facilitates π-π stacking interactions with biological targets, while the electron-withdrawing chlorine atom on the phenyl group enhances stability and influences binding affinity . Its predicted density and molecular weight align with typical small-molecule drug candidates, suggesting favorable pharmacokinetic properties .
Synthesis and Analytical Characterization
While no direct synthesis protocol for N-[(2-Chlorophenyl)methyl]-1H-imidazole-1-carboxamide is documented, analogous imidazole derivatives provide methodological guidance. For example, Bhor et al. (2024) synthesized N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide via a multi-step process involving:
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Condensation: Reacting 2-methyl-5-nitroimidazole with chloroacetic acid in dimethyl sulfoxide/ethanol at 80°C.
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Amidation: Treating the intermediate with 2-chloroaniline at 75°C to form the acetamide derivative .
Adapting this approach, the target compound could be synthesized by substituting chloroacetic acid with a carboxamide precursor and optimizing reaction conditions for benzyl group incorporation.
Spectral Characterization of Related Compounds
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FTIR: Peaks at 1719 cm⁻¹ (C=O stretch) and 3313 cm⁻¹ (N-H stretch) confirm amide functionality in analogs .
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¹H NMR: Resonances at δ 2.4 (CH₃), δ 4.5–6.8 (CH₂), and δ 7.3–7.9 (aromatic protons) align with imidazole and substituted phenyl groups .
These techniques, applied to the target compound, would likely reveal similar spectral patterns, validating its structure.
Applications in Drug Discovery
N-[(2-Chlorophenyl)methyl]-1H-imidazole-1-carboxamide serves as a critical intermediate in designing:
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Antiepileptic Agents: By mimicking the pharmacophore of phenytoin, it could stabilize voltage-gated sodium channels .
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Anticancer Therapeutics: Imidazole rings chelate metal ions in oncogenic proteins, while the chlorophenyl group may induce apoptosis .
Its molecular framework allows modular derivatization, enabling structure-activity relationship (SAR) studies to optimize efficacy and reduce toxicity .
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